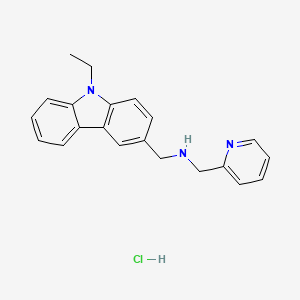

CMP-5 hydrochloride

Vue d'ensemble

Description

Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber sélectivement la PRMT5 sans affecter d'autres enzymes apparentées telles que la PRMT1, la PRMT4 et la PRMT7 . CMP5 s'est avéré prometteur dans diverses applications de recherche scientifique, en particulier dans les domaines de l'oncologie et de la virologie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du CMP5 implique plusieurs étapes clés, commençant par la préparation du noyau carbazole. Le noyau carbazole est ensuite fonctionnalisé avec un groupe éthyle en position 9. Par la suite, le groupe pyridinylméthyle est introduit par une réaction de substitution nucléophile. Le produit final est obtenu après purification et caractérisation .

Méthodes de production industrielle

La production industrielle du CMP5 implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend l'utilisation de techniques de purification avancées telles que la chromatographie sur colonne et la recristallisation pour obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le CMP5 subit diverses réactions chimiques, notamment :

Oxydation : CMP5 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le CMP5.

Substitution : Les réactions de substitution nucléophile sont couramment utilisées pour introduire différents substituants sur le noyau carbazole.

Réactifs et conditions communs

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles tels que les halogénures d'alkyle ou les amines sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de CMP5 avec des groupes fonctionnels modifiés, qui peuvent être explorés plus avant pour leurs activités biologiques .

Applications de recherche scientifique

Le CMP5 a une large gamme d'applications de recherche scientifique, notamment :

Virologie : Le CMP5 présente une activité antivirale et peut être utilisé dans l'étude de l'infection par le virus du SRAS.

Épigénétique : Le CMP5 est utilisé pour étudier le rôle de la PRMT5 dans la méthylation des histones et la régulation de l'expression des gènes.

Mécanisme d'action

Le CMP5 exerce ses effets en inhibant sélectivement l'activité de la PRMT5, une enzyme clé impliquée dans la méthylation des résidus d'arginine sur les protéines histones. En bloquant l'activité de la PRMT5, le CMP5 empêche la formation de résidus d'arginine diméthylés symétriquement, qui sont essentiels à la régulation de l'expression des gènes. Cette inhibition conduit à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

CMP5 has a wide range of scientific research applications, including:

Mécanisme D'action

CMP5 exerts its effects by selectively inhibiting the activity of PRMT5, a key enzyme involved in the methylation of arginine residues on histone proteins. By blocking PRMT5 activity, CMP5 prevents the formation of symmetrically dimethylated arginine residues, which are crucial for the regulation of gene expression. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Le CMP5 est unique par sa forte sélectivité pour la PRMT5 par rapport aux autres inhibiteurs de la PRMT. Des composés similaires comprennent :

Inhibiteurs de la PRMT1 : Ces composés inhibent sélectivement la PRMT1 mais n'affectent pas la PRMT5.

Inhibiteurs de la PRMT4 : Ces inhibiteurs ciblent la PRMT4 et ont des effets biologiques différents de ceux du CMP5.

Inhibiteurs de la PRMT7 : Ces composés inhibent sélectivement la PRMT7 et sont utilisés dans différentes applications de recherche

Le CMP5 se démarque par sa spécificité pour la PRMT5, ce qui en fait un outil précieux pour étudier les fonctions biologiques de cette enzyme et son rôle dans diverses maladies.

Propriétés

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3.ClH/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17;/h3-13,22H,2,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMOFUKBECEABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

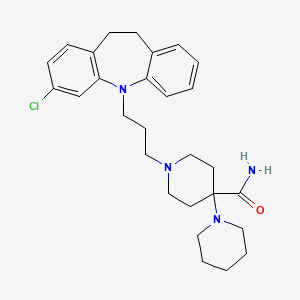

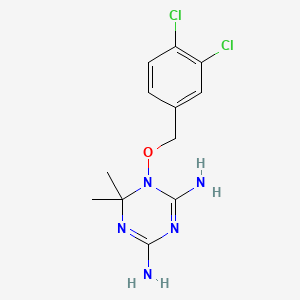

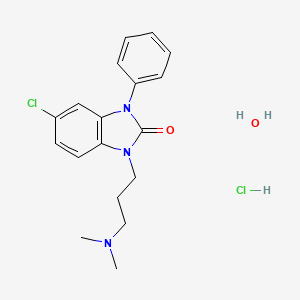

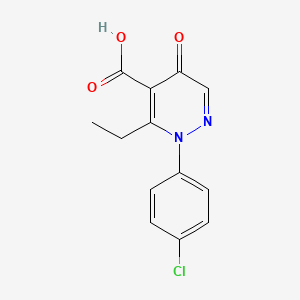

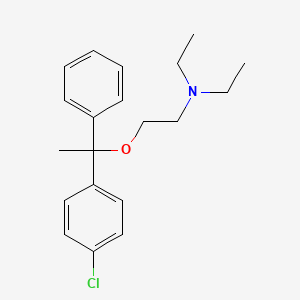

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.